Physicochemical Differentiation: LogP and Molecular Weight of 2-Amino-3,4-difluorobenzaldehyde vs. Non-fluorinated and Mono-fluorinated Analogs
The calculated lipophilicity (LogP) of 2-Amino-3,4-difluorobenzaldehyde is 1.94 [1]. This value demonstrates a significant increase in lipophilicity compared to its non-fluorinated parent analog, 2-aminobenzaldehyde (LogP ~0.99), and is also higher than a mono-fluorinated analog like 2-amino-4-fluorobenzaldehyde (LogP ~1.5) . This quantifiable difference in a key physicochemical property indicates that 2-amino-3,4-difluorobenzaldehyde is predicted to have enhanced membrane permeability and altered distribution profiles in biological systems.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.94 |
| Comparator Or Baseline | 2-aminobenzaldehyde (LogP ~0.99) and 2-amino-4-fluorobenzaldehyde (LogP ~1.5) |
| Quantified Difference | +0.95 LogP units vs. non-fluorinated; +0.44 LogP units vs. mono-fluorinated |
| Conditions | Calculated value (ALogP method) |
Why This Matters
This quantifiable increase in lipophilicity can be a critical factor in selecting the correct building block for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead compound in drug discovery.
- [1] ChemSrc. 2-Amino-3,4-difluorobenzaldehyde. Physicochemical Properties (LogP). View Source
